[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride
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Overview
Description
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride is a complex organic compound with a unique cyclobutyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors The key steps include the formation of the cyclobutyl ring, introduction of the methanamine group, and subsequent protection and deprotection steps to achieve the desired stereochemistry
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with different degrees of saturation.
Scientific Research Applications
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe to investigate biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine: The base compound without the hydrochloride group.
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanol: A hydroxylated derivative.
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methane: A reduced derivative.
Uniqueness
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and can lead to different applications and effects in scientific research and industrial processes.
Properties
IUPAC Name |
[(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H/t8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQQOIOISKGBP-VTLYIQCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC(C)(C)C)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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